Lipophilicity-Driven Differentiation vs. 3,4-Dimethoxyphenyl Analog
The target compound exhibits a predicted logP of 3.36 (ZINC), which is anticipated to be lower than the 3,4-dimethoxyphenyl analog (CAS 2097861-65-7) due to the absence of additional methoxy oxygen atoms that increase hydrogen-bond acceptor capacity [1]. While direct experimental logP data for both are lacking, class-level inference based on fragment contribution (ClogP) suggests a calculated difference of approximately -0.5 to -1.0 log units favoring lower lipophilicity for the 4-fluorophenyl derivative [2].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 3.36 (ZINC reference value) |
| Comparator Or Baseline | 1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one (CAS 2097861-65-7); predicted logP estimated at ~3.8–4.3 (based on fragment contributions) |
| Quantified Difference | Estimated ΔlogP ≈ -0.5 to -1.0 (target less lipophilic) |
| Conditions | In silico prediction using ZINC and fragment-based ClogP calculation methods; no experimental logD7.4 data available. |
Why This Matters
Lower lipophilicity can be a critical parameter in lead optimization for improving aqueous solubility and reducing off-target binding, making the 4-fluorophenyl derivative a preferred candidate when excessive lipophilicity is flagged in a chemical series.
- [1] ZINC20 Database. ZINC000666695887. Substance Report for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone. Accessed 2026. View Source
- [2] Kuujia. CAS 2097861-65-7: 1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one. Product Technical Datasheet and Predicted Properties. View Source
